molecular formula C10H7ClN2O B8707993 4-(1H-imidazol-1-yl)benzoyl chloride CAS No. 125234-35-7

4-(1H-imidazol-1-yl)benzoyl chloride

Cat. No. B8707993
M. Wt: 206.63 g/mol
InChI Key: XOEOUOZYJGZJLW-UHFFFAOYSA-N
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Patent
US06511974B1

Procedure details

A suspension of 4-(imidazol-1-yl)benzoic acid (0.90 g) in thionyl chloride (2.0 ml) was heated on a steam bath under argon for one hour. Evaporation of the volatile material under reduced pressure afforded a residue which crystallized upon the addition of hexane to yield the 4-(imidazol-1-yl)benzoyl chloride as the hydrochloride salt (1.17 g), m.p. 242-247° C.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:14]=[CH:13][C:9]([C:10](O)=[O:11])=[CH:8][CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1.S(Cl)([Cl:17])=O>>[N:1]1([C:6]2[CH:14]=[CH:13][C:9]([C:10]([Cl:17])=[O:11])=[CH:8][CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
N1(C=NC=C1)C1=CC=C(C(=O)O)C=C1
Name
Quantity
2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath under argon for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the volatile material under reduced pressure
CUSTOM
Type
CUSTOM
Details
afforded a residue which
CUSTOM
Type
CUSTOM
Details
crystallized upon the addition of hexane

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C1=CC=C(C(=O)Cl)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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